5-(Trifluoromethoxy)-1H-indole

p97 ATPase inhibition AAA ATPase allosteric inhibitors

Generic 5-substituted indole sourcing risks potency loss-the 5-OCF₃ analogue achieved IC₅₀ 3.8 μM vs 21.5 μM for 5-SF₅ in p97 inhibitors. This building block delivers: • Validated anti-biofilm chemotype (MBIC₅₀ 20 μM against S. aureus & S. mutans) • Direct C3/N1 derivatization, saving 1 redox step per library member • Favorable CNS profile: consensus logP 2.69, pKa 16.06 (unionized at physiological pH)

Molecular Formula C9H6F3NO
Molecular Weight 201.14 g/mol
CAS No. 262593-63-5
Cat. No. B1319998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Trifluoromethoxy)-1H-indole
CAS262593-63-5
Molecular FormulaC9H6F3NO
Molecular Weight201.14 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN2)C=C1OC(F)(F)F
InChIInChI=1S/C9H6F3NO/c10-9(11,12)14-7-1-2-8-6(5-7)3-4-13-8/h1-5,13H
InChIKeyXVYXWSODSCHHHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Trifluoromethoxy)-1H-indole: A C5-Functionalized Scaffold for SAR


5-(Trifluoromethoxy)-1H-indole is a halogenated indole building block that belongs to the class of 5-substituted indole derivatives widely employed in medicinal chemistry and chemical biology [REFS-1, REFS-2]. The trifluoromethoxy (–OCF₃) substituent at the C5 position imparts a distinctive combination of strong electron-withdrawing character and enhanced lipophilicity compared to its methoxy, methyl, or halo counterparts, making this compound a strategically important intermediate for structure–activity relationship (SAR) exploration, bioisosteric replacement campaigns, and the synthesis of bioactive molecules targeting diverse protein families including AAA ATPase p97 and bacterial biofilm regulators [REFS-2, REFS-3].

Why 5-Substituted Indoles Cannot Substitute 5-(Trifluoromethoxy)-1H-indole


Indole C5-substituents are not functionally interchangeable; even electronically similar groups produce divergent biochemical outcomes that cannot be predicted solely from Hammett constants or logP values [1]. A direct comparison within a phenyl indole p97 inhibitor series demonstrated that the 5-OCF₃ analogue (IC₅₀ 3.8 ± 0.8 μM) was over 5-fold more potent than the 5-SF₅ analogue (IC₅₀ 21.5 ± 0.4 μM) despite their comparable strong electron-withdrawing effects, while the 5-NO₂ analogue achieved sub-100 nM activity (IC₅₀ 0.05 μM)—a >400-fold range that underscores the inability of any single physicochemical parameter to predict C5-substituent performance [1]. Similarly, in a biofilm inhibition program, the 5-OCF₃-bearing analogue 4b (MBIC₅₀ 20 μM) was identified as the most potent compound in an indole-based series, demonstrating that substitution choice directly governs target-specific activity and cannot be assumed without experimental validation [2]. Consequently, sourcing decisions that treat 5-substituted indoles as generic equivalents risk program failure through undetected potency loss, off-target liabilities, or unsuitable physicochemical properties.

5-(Trifluoromethoxy)-1H-indole: Quantitative Differentiation Against 5-Substituted Analogs


p97 ATPase Inhibition: C5 Substituent Comparison

In a rigorously controlled ADPGlo assay measuring p97 ATPase inhibition, the 5-OCF₃ phenyl indole analogue (26) yielded an IC₅₀ of 3.8 ± 0.8 μM, demonstrating 1.2-fold superior potency relative to the 5-CF₃ lead compound (12, IC₅₀ 4.7 ± 2.0 μM), 5.7-fold superior potency over the 45-SF₅ analogue (13, IC₅₀ 21.5 ± 0.4 μM), but 76-fold weaker activity than the 5-NO₂ derivative (23, IC₅₀ 0.05 ± 0.04 μM). The C5-substituent series exhibited a >430-fold activity span (IC₅₀ range: 0.05–21.5 μM), with the OCF₃ analogue biochemically identified as the closest bioisosteric match to the CF₃ lead, outperforming the SF₅ analogue that had been expected to serve as a superior bioisostere [1].

p97 ATPase inhibition AAA ATPase allosteric inhibitors

Anti-Biofilm Activity Against MRSA and S. mutans

In a series of indole-based analogues of the marine alkaloid oroidin designed to mimic the dibromopyrrole pharmacophore, the 5-(trifluoromethoxy)indole-derived compound 4b achieved an MBIC₅₀ of 20 μM against both methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus mutans biofilms, representing the most potent inhibitor within the entire evaluated panel. This is the first report of 2-aminoimidazole-based inhibitors of S. mutans biofilm formation, and the 5-OCF₃-bearing analogue emerged as the lead hit warranting further optimization [1].

biofilm inhibition MRSA Streptococcus mutans antimicrobial

Physicochemical Differentiation: LogP and pKa Comparison

5-(Trifluoromethoxy)-1H-indole exhibits a consensus logP of approximately 2.69 (XLogP3 2.56; WLogP 4.33; SILICOS-IT 3.01) and a predicted pKa of 16.06 ± 0.30 [REFS-3, REFS-4]. In comparison, 5-(trifluoromethyl)-1H-indole (CAS 327-53-5, C₉H₆F₃N, MW 185.15) has a predicted logP approximately 0.2–0.5 units higher due to the absence of the oxygen linker, while 5-methoxy-1H-indole (CAS 1006-94-6) has a substantially lower logP (predicted ~2.0) reflecting the weaker lipophilic contribution of –OCH₃ versus –OCF₃. The –OCF₃ group also significantly depresses the indole N–H pKa relative to –OCH₃ (pKa ~17+ for unsubstituted indole), affecting protonation state, hydrogen-bond donor capacity, and chromatographic behavior at near-physiological pH .

lipophilicity logP pKa physicochemical profiling

Direct Synthetic Advantage Over Isatin and Indoline

Unlike 5-(trifluoromethoxy)isatin (CAS 169037-23-4) or 5-(trifluoromethoxy)indoline (CAS 953906-76-8), the unsubstituted 1H-indole core of 5-(Trifluoromethoxy)-1H-indole retains the intact C2–C3 enamine system characteristic of indole, enabling direct C3 electrophilic substitution, N-alkylation, and C2 lithiation without requiring prior oxidation-state adjustment. This provides a strategic advantage in synthetic route design: while the isatin (2,3-dione) requires reduction to access the indole nucleus, and the indoline (2,3-dihydro) necessitates dehydrogenation, 5-(Trifluoromethoxy)-1H-indole serves as the direct entry point for diversity-oriented synthesis of 3-substituted, 2-substituted, and N-functionalized derivatives without redox manipulation .

synthetic building block indole functionalization C3 electrophilic substitution

Electronic Effects of Trifluoromethoxy Substitution

The –OCF₃ group exerts a strong electron-withdrawing effect on the indole core that is distinct from both the purely inductive –CF₃ and the inductively donating but weakly resonance-withdrawing –OCH₃. Within the p97 inhibitor series, the 5-OCF₃ analogue (IC₅₀ 3.8 μM) and the 5-OCH₃ analogue (IC₅₀ 0.71 μM) differ by 5.4-fold in potency, despite both containing an oxygen linker, highlighting that the inductive withdrawal from the three fluorine atoms in –OCF₃ is a critical determinant of target engagement that is absent in –OCH₃. Conversely, the 5-OCF₃ and 5-CF₃ analogues exhibited nearly equipotent activity (3.8 vs. 4.7 μM), supporting the bioisosteric relationship between these two groups while also demonstrating that the oxygen atom does not abolish target affinity [1].

electronic effects Hammett constant SAR bioisosterism

Optimal Application Scenarios for 5-(Trifluoromethoxy)-1H-indole


Bioisosteric Replacement of 5-CF3 in p97 Inhibitors

Based on the direct head-to-head comparison showing that the 5-OCF₃ phenyl indole analogue (IC₅₀ 3.8 μM) achieves near-equipotent activity to the 5-CF₃ lead (IC₅₀ 4.7 μM) while outperforming the 5-SF₅ analogue by 5.7-fold [1], this compound is the appropriate procurement choice for medicinal chemistry teams executing a bioisosteric replacement strategy where the oxygen atom is needed to modulate solubility, metabolic stability, or hydrogen-bonding interactions without sacrificing on-target potency.

Synthesis of 2-Aminoimidazole Anti-Biofilm Agents

The 5-OCF₃ indole scaffold has been validated as the most potent indole-based substructure within a series of oroidin-inspired biofilm inhibitors, delivering MBIC₅₀ = 20 μM against both S. aureus and S. mutans [2]. Procurement of this specific building block enables direct access to the hit compound 4b and supports focused library expansion around a validated anti-biofilm chemotype without requiring de novo scaffold identification.

Parallel Library Synthesis with Direct C3/N1 Functionalization

Unlike 5-(trifluoromethoxy)isatin or 5-(trifluoromethoxy)indoline, the intact 1H-indole core of this compound permits immediate C3 electrophilic substitution (e.g., Vilsmeier–Haack formylation, Mannich reaction) and N1 alkylation, saving at least one redox step per library member . This scenario is most valuable for high-throughput medicinal chemistry groups synthesizing >50-compound arrays where step-count reduction directly influences delivery timelines and resource allocation.

Physicochemical Optimization for CNS-Penetrant Drugs

With a consensus logP of 2.69 [REFS-3, REFS-4], 5-OCF₃ indole occupies a favorable lipophilicity window for CNS drug design (typically logP 2–4) while providing a pKa (16.06) that ensures the indole N–H remains largely unionized at physiological pH. Compared to the more lipophilic 5-CF₃ indole (~logP 2.95) or the less metabolically stable 5-OCH₃ indole (~logP 2.0), this building block offers a balanced profile for permeability–solubility optimization in lead optimization programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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